2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 3-chlorophenyl-substituted dihydropyrazine ring and an N-linked 4-isopropylphenyl group. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is modified at position 4 with a 3-chlorophenyl group and at position 3 with a ketone. The sulfanyl (-S-) bridge connects the pyrazine moiety to an acetamide group, which is further substituted with a para-isopropylphenyl ring.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-14(2)15-6-8-17(9-7-15)24-19(26)13-28-20-21(27)25(11-10-23-20)18-5-3-4-16(22)12-18/h3-12,14H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSYAQINSNBGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydropyrazinone Ring: This step involves the cyclization of a suitable precursor, such as a chlorophenyl-substituted hydrazine, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or sulfide reacts with the dihydropyrazinone intermediate.
Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules to highlight substituent effects on physicochemical and spectroscopic properties. Key analogs include derivatives with modified aryl groups, heterocyclic cores, and substituent positions.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s 3-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to electron-donating groups (e.g., 4-methyl or 4-methoxy in 13a/b). Positional Isomerism: Para-substitution on the acetamide phenyl ring (target compound) vs.
Heterocyclic Core: The pyrazine ring in the target compound differs from the thieno[3,2-d]pyrimidine core in . Pyrazine’s smaller ring size and nitrogen placement may confer distinct electronic properties, influencing π-π stacking or dipole interactions in crystal lattices .
Spectroscopic Trends: IR spectra of 13a/b show consistent C≡N (2212–2214 cm⁻¹) and C=O (1662–1664 cm⁻¹) stretches, confirming stable cyano and carbonyl groups. The absence of such data for the target compound limits direct comparison but suggests similar functional group behavior .
High yields (94–95%) in 13a/b indicate efficient reaction conditions for introducing aryl hydrazine groups .
Biological Activity
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with molecular targets, and potential applications in various fields.
Structural Characteristics
The compound features a pyrazinone core with a sulfanyl group and chlorinated phenyl moieties. Its molecular formula is with a molecular weight of 420.3 g/mol. The presence of the chlorophenyl group contributes to its unique electronic properties, which may influence its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that it may inhibit enzymatic activities by binding to active sites, thereby blocking the function of target proteins. Additionally, it can modulate protein-protein interactions within cellular pathways, potentially affecting various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Research into its cytotoxic effects on cancer cell lines shows promise for development as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory cytokine production | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Anti-inflammatory Mechanism : In vitro assays indicated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting a modulatory role on inflammatory responses.
- Cytotoxicity in Cancer Cells : Experiments conducted on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis, indicating its potential as an anticancer therapeutic.
Comparison with Similar Compounds
The structural variations among related compounds can significantly impact their biological profiles. For example:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-{[4-(3-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl] | Brominated phenyl group | Altered reactivity |
| 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl] | Different chlorinated phenyl group | Variations in efficacy |
These comparisons highlight how subtle changes in structure can lead to different pharmacological outcomes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for efficient preparation of this compound?
- Methodology : A multi-step synthesis can be designed using carbodiimide-based coupling (e.g., EDC/HCl) to form the acetamide moiety, as demonstrated for structurally similar compounds . Key steps include:
- Reacting 4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol with chloroacetyl chloride to introduce the sulfanyl-acetate intermediate.
- Coupling with 4-isopropylaniline under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification via column chromatography or recrystallization from dichloromethane/ethyl acetate mixtures .
- Optimization : Use continuous flow reactors for scalability and computational reaction path searches (e.g., quantum chemical calculations) to minimize trial-and-error approaches .
Q. How can the crystal structure of this compound be determined to resolve conformational ambiguities?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Key considerations:
- Grow crystals via slow evaporation of solvent mixtures (e.g., dichloromethane/ethyl acetate) .
- Collect data using a Bruker APEX-II diffractometer (Mo-Kα radiation, ω/φ scans) and apply multi-scan absorption corrections (e.g., SADABS) .
- Refine structures with SHELXL, ensuring hydrogen atoms are placed geometrically and refined using riding models .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodology :
- Replicate experiments : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., isopropyl on phenyl, chlorophenyl on pyrazine) and correlate changes with activity trends .
- Computational docking : Use molecular dynamics simulations to predict binding affinities to target proteins and identify key interactions (e.g., hydrogen bonds with the acetamide carbonyl) .
Q. What statistical approaches are recommended for optimizing reaction yields and purity?
- Methodology : Implement Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading):
- Use factorial designs (e.g., 2^k) to screen critical parameters .
- Apply response surface methodology (RSM) for non-linear optimization of yield and purity .
- Validate models with ANOVA and residual analysis to ensure robustness .
Q. How can the electrochemical or photochemical stability of this compound be assessed for material science applications?
- Methodology :
- Cyclic voltammetry (CV) : Measure redox potentials in aprotic solvents (e.g., acetonitrile) to identify oxidation/reduction sites (e.g., pyrazine ring) .
- UV-vis spectroscopy : Monitor degradation under light exposure (e.g., 254 nm UV lamp) and calculate half-life using first-order kinetics .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) .
Methodological Notes
- Synthetic Challenges : The sulfanyl group may require protection (e.g., as a thioether) during coupling to prevent oxidation .
- Data Interpretation : Crystal packing effects (e.g., C–H···F interactions) can influence solubility and must be considered in formulation studies .
- Collaborative Tools : Integrate computational tools (e.g., Gaussian for DFT calculations) with experimental data to accelerate reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
